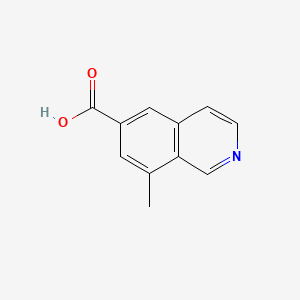![molecular formula C14H21NO2 B13568436 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group and a benzyl group substituted with ethyl and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethyl-2,5-dimethoxybenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable cyclopropane precursor under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[(4-Methyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-ol: The presence of a hydroxyl group instead of an amine group can significantly alter the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-4-10-7-13(17-3)11(8-12(10)16-2)9-14(15)5-6-14/h7-8H,4-6,9,15H2,1-3H3 |
Clé InChI |
VEILHGCZMSZLNO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1OC)CC2(CC2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)



![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)





